[4-(Benzylsulfanyl)-2,6-dinitrophenyl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a benzylsulfanyl group and a dinitrobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE typically involves multiple steps, starting with the preparation of the benzylsulfanyl intermediate. This intermediate is then reacted with 2,6-dinitrobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The dinitrobenzoic acid moiety may also interact with other molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(BENZYLSULFANYL)-2,6-DINITROPHENOL
- 4-(BENZYLSULFANYL)-2,6-DINITROANILINE
- 4-(BENZYLSULFANYL)-2,6-DINITROBENZOIC ACID
Uniqueness
4-[4-(BENZYLSULFANYL)-2,6-DINITROBENZOYL]MORPHOLINE is unique due to the presence of both a morpholine ring and a dinitrobenzoyl moiety, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C18H17N3O6S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(4-benzylsulfanyl-2,6-dinitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17N3O6S/c22-18(19-6-8-27-9-7-19)17-15(20(23)24)10-14(11-16(17)21(25)26)28-12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |
InChI Key |
KABUPJAPVANRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2[N+](=O)[O-])SCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.